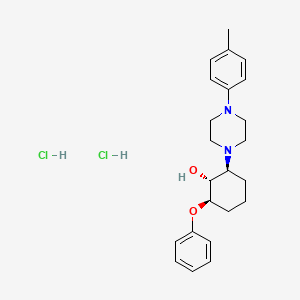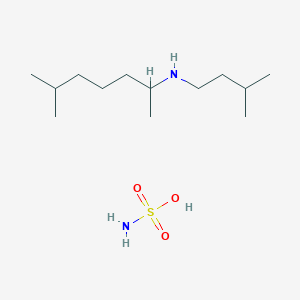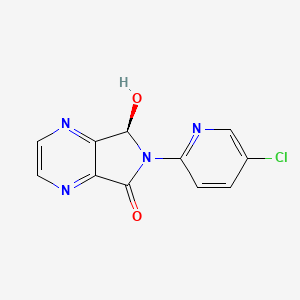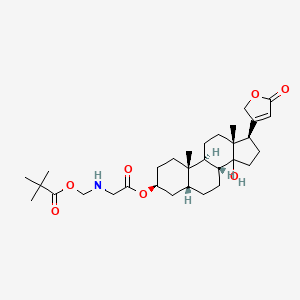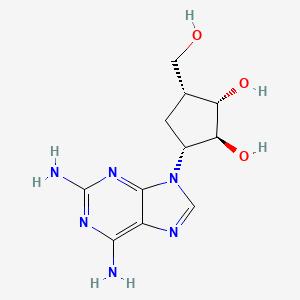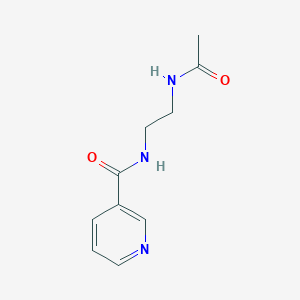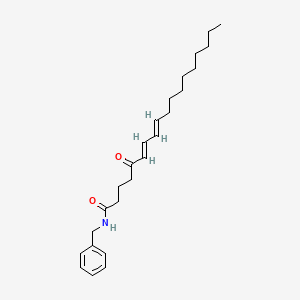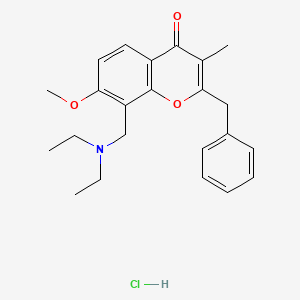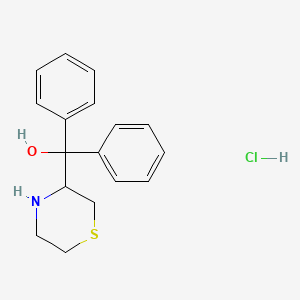
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and two phenyl groups attached to the alpha carbon. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining product quality. The use of automated systems and process optimization can further enhance the efficiency and cost-effectiveness of the industrial production process.
化学反応の分析
Types of Reactions
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: The phenyl groups and the thiomorpholine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl rings or the thiomorpholine ring.
科学的研究の応用
(-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride include other thiomorpholine derivatives and compounds with similar structural features, such as:
Thiomorpholine: The parent compound of the thiomorpholine ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Diphenylmethanol: A compound with two phenyl groups attached to a methanol group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiomorpholine ring and the diphenylmethanol structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
102367-33-9 |
|---|---|
分子式 |
C17H20ClNOS |
分子量 |
321.9 g/mol |
IUPAC名 |
diphenyl(thiomorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c19-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-20-12-11-18-16;/h1-10,16,18-19H,11-13H2;1H |
InChIキー |
RHNJVRBDRSSUAJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
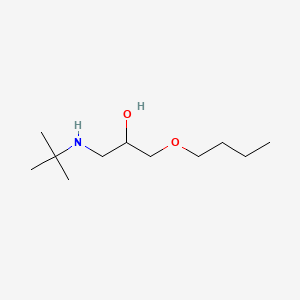
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
